Cas no 2228172-07-2 (tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate)

Tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine group and dimethoxy-substituted aromatic ring. Its structural design offers stability and selectivity, making it valuable as an intermediate in pharmaceutical synthesis and organic chemistry research. The tert-butyl carbamate (Boc) group provides robust amine protection, enabling controlled deprotection under mild acidic conditions. The presence of the 2-methylpropan-2-ylamine moiety enhances steric hindrance, improving selectivity in coupling reactions. The dimethoxy substituents further influence electronic properties, aiding in regioselective functionalization. This compound is particularly useful in peptide and heterocycle synthesis, where precise protection and deprotection strategies are critical. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate structure
2228172-07-2 structure
Product Name:tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate
CAS No:2228172-07-2
MF:C17H28N2O4
MW:324.415225028992
CID:5751973
PubChem ID:165623210
Update Time:2025-05-25

tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2228172-07-2
    • EN300-1886670
    • tert-butyl N-[5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenyl]carbamate
    • tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate
    • Inchi: 1S/C17H28N2O4/c1-16(2,3)23-15(20)19-12-8-11(17(4,5)10-18)9-13(21-6)14(12)22-7/h8-9H,10,18H2,1-7H3,(H,19,20)
    • InChI Key: BTCWMTPBOGSKQA-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C(=CC(=C1)C(C)(C)CN)OC)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 324.20490738g/mol
  • Monoisotopic Mass: 324.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 82.8Ų

tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate

tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate, with the CAS number NO2228172-07-2, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a tert-butyl group, an aminoalkyl substituent, and a dimethoxyphenyl moiety. The combination of these functional groups renders it a versatile molecule with potential applications in drug discovery and agrochemicals.

Recent studies have highlighted the importance of phenylcarbamate derivatives in the development of bioactive compounds. The presence of the dimethoxyphenyl group in this compound suggests potential interactions with biological systems, particularly in modulating enzyme activities or receptor binding. Researchers have explored the role of such groups in enhancing bioavailability and stability, making this compound a promising candidate for further investigation.

The tert-butyl group attached to the phenylcarbamate moiety plays a crucial role in stabilizing the molecule's structure. This substituent not only contributes to the molecule's lipophilicity but also enhances its resistance to metabolic degradation. Such properties are highly desirable in drug design, where stability and bioavailability are critical factors for therapeutic efficacy.

The aminoalkyl substituent (1-amino-2-methylpropan-2-yl) introduces additional complexity to the molecule. This group is known to participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding affinity. Recent advancements in computational chemistry have enabled researchers to model these interactions with unprecedented accuracy, providing deeper insights into the compound's potential biological roles.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.

From an environmental perspective, understanding the fate and transport of such compounds is crucial. Studies have shown that phenylcarbamate derivatives can undergo various degradation pathways under different environmental conditions. However, further research is needed to fully characterize their persistence and potential impact on ecosystems.

In conclusion, tert-butyl N-5-(1-amino-2-methylpropan-2-yl)-2,3-dimethoxyphenylcarbamate represents a fascinating example of how structural complexity can lead to functional diversity in chemical compounds. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications.

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